molecular formula C23H24FN3O B3643455 N-cyclohexyl-2-[(4-fluorophenyl)methylamino]quinoline-4-carboxamide

N-cyclohexyl-2-[(4-fluorophenyl)methylamino]quinoline-4-carboxamide

Cat. No.: B3643455
M. Wt: 377.5 g/mol
InChI Key: NWBYPWIKQQJPBC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(4-fluorophenyl)methylamino]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(4-fluorophenyl)methylamino]quinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be achieved through the Friedländer synthesis. This involves the condensation of aniline with a β-ketoester in the presence of a catalyst.

  • Friedländer Synthesis

      Reactants: Aniline, β-ketoester

      Catalyst: Acidic or basic catalyst

      Conditions: Reflux in ethanol

  • Substitution Reaction

      Reactants: Quinoline derivative, 4-fluorobenzylamine

      Catalyst: Palladium catalyst

      Conditions: Reflux in toluene

  • Amidation

      Reactants: Substituted quinoline, cyclohexylamine

      Catalyst: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

      Conditions: Room temperature in dichloromethane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvent, room temperature to reflux

      Products: Oxidized quinoline derivatives

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions, room temperature

      Products: Reduced quinoline derivatives

  • Substitution

      Reagents: Halogenated quinoline, nucleophiles (amines, thiols)

      Conditions: Reflux in organic solvents

      Products: Substituted quinoline derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution

    Reduction: Sodium borohydride in ethanol

    Substitution: Palladium-catalyzed cross-coupling reactions

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(4-fluorophenyl)methylamino]quinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

N-cyclohexyl-2-[(4-fluorophenyl)methylamino]quinoline-4-carboxamide can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline-3-carboxamide: Studied for its anti-inflammatory properties.

    2-Phenylquinoline: Investigated for its anticancer activity.

What sets this compound apart is its unique combination of a cyclohexyl group and a fluorophenyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[(4-fluorophenyl)methylamino]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c24-17-12-10-16(11-13-17)15-25-22-14-20(19-8-4-5-9-21(19)27-22)23(28)26-18-6-2-1-3-7-18/h4-5,8-14,18H,1-3,6-7,15H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBYPWIKQQJPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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